molecular formula C12H16ClF2NO B1397712 3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1219977-12-4

3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No. B1397712
M. Wt: 263.71 g/mol
InChI Key: AVPOKTMLXDKLLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Structural Analysis

  • Piperidine derivatives, including 3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride, have been studied for their synthesis and structural properties. For instance, Andersson and Soine (1950) explored the preparation of related piperidine compounds and their catalytic hydrogenation products (Andersson & Soine, 1950).
  • Xue Si-jia (2011) synthesized novel piperidine compounds, characterized them through elemental analysis, and studied their crystal structures (Xue, 2011).

Pharmacological Research

  • Tacke et al. (2003) investigated the pharmacological properties of spiro[indane-1,4‘-piperidine] type σ ligands, analyzing their affinities for various central nervous system receptors (Tacke et al., 2003).
  • Brioni et al. (2011) discussed the discovery of H3 antagonists, including 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, for potential treatment of cognitive disorders and Alzheimer's disease (Brioni et al., 2011).

Biological Activity

  • Jadhav et al. (2017) synthesized 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with piperidine substitutions and evaluated their antimicrobial activities (Jadhav et al., 2017).
  • Lukin et al. (2020) explored heterocyclic moieties around fasiglifam (TAK‐875), a promising target for type 2 diabetes therapy, including piperidines fused to heteroaromatic motifs (Lukin et al., 2020).

Chemical Stability and Interaction Studies

  • Allen et al. (1981) studied the interactions and effects of hindered piperidine compounds on the photo-stability of polypropylene film, highlighting their role in stabilizing polymers (Allen et al., 1981).

properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPOKTMLXDKLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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